Dibromoacetyl chloride Dibromoacetyl chloride
Brand Name: Vulcanchem
CAS No.: 5302-76-1
VCID: VC14363511
InChI: InChI=1S/C2HBr2ClO/c3-1(4)2(5)6/h1H
SMILES:
Molecular Formula: C2HBr2ClO
Molecular Weight: 236.29 g/mol

Dibromoacetyl chloride

CAS No.: 5302-76-1

Cat. No.: VC14363511

Molecular Formula: C2HBr2ClO

Molecular Weight: 236.29 g/mol

* For research use only. Not for human or veterinary use.

Dibromoacetyl chloride - 5302-76-1

Specification

CAS No. 5302-76-1
Molecular Formula C2HBr2ClO
Molecular Weight 236.29 g/mol
IUPAC Name 2,2-dibromoacetyl chloride
Standard InChI InChI=1S/C2HBr2ClO/c3-1(4)2(5)6/h1H
Standard InChI Key LQBBYHUQQRZRLK-UHFFFAOYSA-N
Canonical SMILES C(C(=O)Cl)(Br)Br

Introduction

Chemical Identity and Physicochemical Properties

Bromoacetyl chloride (CAS 22118-09-8) is a clear yellow to brown liquid with a molecular weight of 157.39 g/mol. Key properties include:

PropertyValueSource Citation
Boiling Point127–128 °C (lit.)
Density1.89 g/mL at 20 °C
Refractive IndexNot explicitly reported
Storage Temperature2–8°C
HazardsCorrosive, lachrymator

The compound hydrolyzes readily in water, producing hydrochloric acid (HCl), and requires handling in a fume hood due to its corrosive and respiratory hazards .

Synthetic Applications in Peptide Chemistry

Bromoacetyl chloride is critical for introducing bromoacetyl groups into peptides and proteins. Key methodologies include:

Solid-Phase Peptide Synthesis

Automated solid-phase synthesis using bromoacetic acid anhydride intermediates enables N-bromoacetylation of protected peptides. This approach withstands anhydrous hydrogen fluoride (HF) deprotection, unlike iodoacetylated analogs, which degrade under similar conditions .

Conjugation and Cyclization

Bromoacetylated peptides undergo autopolymerization or cyclization via nucleophilic displacement of bromine by thiol or amine groups. For example:

  • Cyclization of cysteine-containing peptides (e.g., YIGSRC-NH₂) under alkaline conditions (pH ~8) yields stable disulfide or thioether linkages .

  • Conjugation to carrier proteins (e.g., bovine serum albumin) enhances immunogenicity for vaccine development .

Photodissociation Dynamics

Nonadiabatic effects dominate the C–Br bond cleavage during UV photodissociation. Theoretical studies reveal:

  • The reaction proceeds through a low-energy nonadiabatic pathway on the S₁ potential energy surface.

  • Translational energy profiles align with experimental data, confirming minimal adiabatic inhibition .

Industrial and Research Relevance

The compound’s versatility is evidenced by its use in:

  • Pharmaceuticals: Synthesis of peptide-based therapeutics and immunogens.

  • Materials Science: Crosslinking agent for polymer networks.

  • Mechanistic Studies: Model system for studying nonadiabatic photochemical reactions .

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